

Acid Red 26 as a Counterstain in Immunohistochemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: Acid Red 26

Cat. No.: B1679045

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Introduction

Acid Red 26, also known as Ponceau 2R, Ponceau de Xylidine, or C.I. 16150, is a red azo dye.^[1] While it is a well-established component of the Biebrich Scarlet-Acid Fuchsin solution used in Masson's trichrome staining to highlight muscle and cytoplasm, its application as a standalone counterstain in immunohistochemistry (IHC) is not widely documented.^{[2][3]} These application notes provide a comprehensive guide for researchers interested in exploring the potential of **Acid Red 26** as a cytoplasmic counterstain in IHC, offering a proposed protocol and considerations for its use.

Principle of Staining

Acid Red 26 is an anionic dye that binds to positively charged proteins in the cytoplasm and connective tissue. This property makes it a potential cytoplasmic counterstain, providing a red to reddish-orange contrast to the chromogenic signal localized at the antigen of interest. Its vibrant color can offer an alternative to more commonly used counterstains like Eosin.

Physicochemical Properties and Data

A summary of the key properties of **Acid Red 26** is provided in the table below.

Property	Value	Reference(s)
C.I. Name	Acid Red 26	[4]
C.I. Number	16150	[4]
Molecular Formula	C ₁₈ H ₁₄ N ₂ Na ₂ O ₇ S ₂	
Molecular Weight	480.42 g/mol	
Appearance	Dark red crystals or powder	
Solubility in Water	Readily soluble (1 to 10 mg/mL at 20°C)	
Solubility in Ethanol	Slightly soluble	
Absorption Maximum (in water)	503-508 nm	

Proposed Application in Immunohistochemistry

Acid Red 26 is proposed as a cytoplasmic counterstain, particularly for chromogenic IHC applications where the target antigen is localized in the nucleus and a red counterstain is desired for optimal contrast. It can be a potential alternative to other red counterstains like Nuclear Fast Red when a cytoplasmic rather than nuclear counterstain is needed.

Compatibility with Chromogens

The selection of a counterstain should always consider the color of the chromogen used to visualize the primary antibody.

Chromogen	Chromogen Color	Compatibility with Acid Red 26 (Red)
DAB (3,3'-Diaminobenzidine)	Brown	Good contrast
AEC (3-Amino-9-ethylcarbazole)	Red	Poor contrast (overlapping colors)
Fast Red	Red	Poor contrast (overlapping colors)
HRP Green	Green	Excellent contrast
Alkaline Phosphatase (AP) Blue	Blue	Excellent contrast

Experimental Protocols

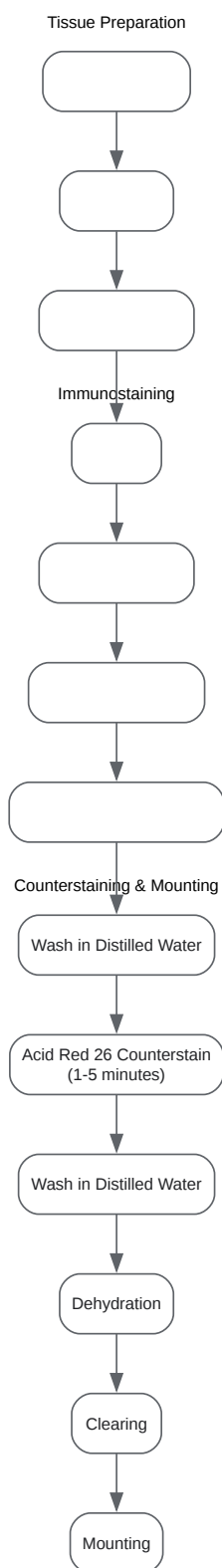
The following are proposed protocols for preparing and using **Acid Red 26** as a counterstain in a standard IHC workflow. Note: As this is not a standard application, optimization of concentration and incubation time is critical.

Preparation of Acid Red 26 Staining Solution (1% w/v)

- Weighing: Weigh 1 gram of **Acid Red 26** powder.
- Dissolving: Dissolve the powder in 100 mL of distilled water.
- Mixing: Stir or agitate until the dye is completely dissolved.
- Acidification (Optional but Recommended): Add 0.5 mL of glacial acetic acid to the solution and mix well. The acidic pH can enhance the staining of cytoplasmic components.
- Filtering: Filter the solution using a fine-pore filter paper to remove any undissolved particles.
- Storage: Store the solution in a tightly capped bottle at room temperature.

Immunohistochemistry Staining Workflow with Acid Red 26 Counterstain

This protocol assumes that the tissue sections have already undergone deparaffinization, rehydration, antigen retrieval, and primary and secondary antibody incubations, followed by chromogen development.



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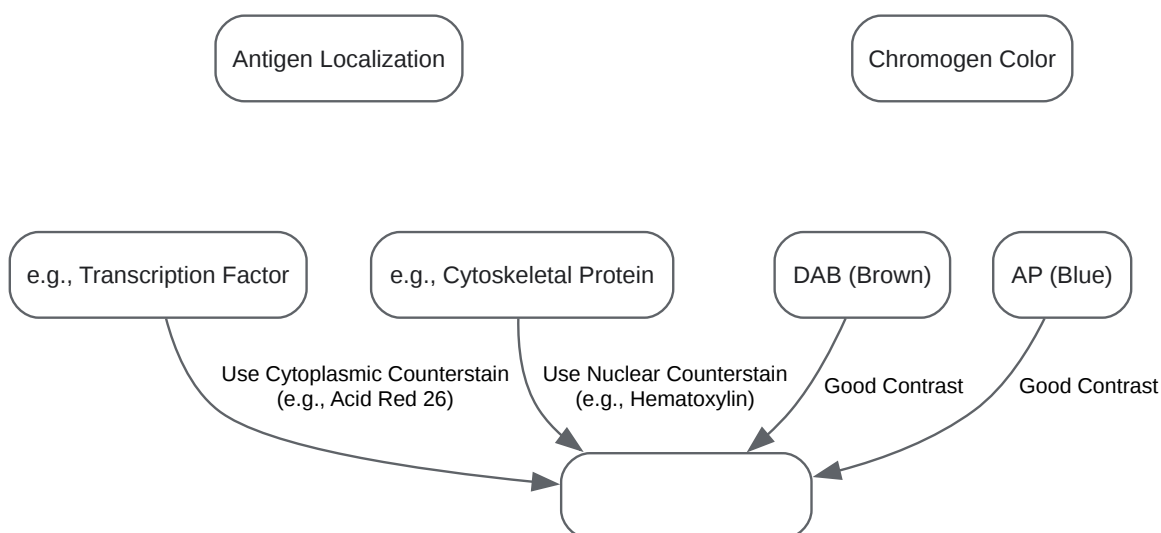
Caption: Immunohistochemistry workflow incorporating **Acid Red 26** as a counterstain.

Detailed Counterstaining Protocol

- **Washing:** After the chromogen development and subsequent washing steps, rinse the slides in distilled water.
- **Counterstaining:** Immerse the slides in the 1% **Acid Red 26** staining solution for 1-5 minutes. The optimal time will need to be determined empirically. Start with a shorter incubation time (e.g., 1 minute) and adjust as necessary to achieve the desired staining intensity without masking the chromogen signal.
- **Washing:** Briefly rinse the slides in distilled water to remove excess stain.
- **Dehydration:** Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).
- **Clearing:** Clear the sections in xylene or a xylene substitute.
- **Mounting:** Coverslip with a permanent mounting medium.

Logical Relationship for Counterstain Selection

The choice of a counterstain is dependent on the localization of the target antigen and the color of the chromogen.



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Caption: Decision-making process for selecting an appropriate IHC counterstain.

Troubleshooting

Since **Acid Red 26** is not a conventional IHC counterstain, users may encounter the following issues:

- **Weak Staining:** Increase the incubation time in the **Acid Red 26** solution or slightly increase the concentration of the staining solution. Ensure the pH of the staining solution is acidic.
- **Overstaining:** Decrease the incubation time or dilute the **Acid Red 26** solution.
- **Stain Precipitation:** Ensure the staining solution is well-filtered before use.
- **Incompatibility with Mounting Media:** Ensure thorough dehydration and clearing before using a permanent mounting medium.

Conclusion

Acid Red 26 presents a potential, though not yet established, alternative as a cytoplasmic counterstain in immunohistochemistry. Its vibrant red color can provide excellent contrast with brown, green, and blue chromogens, especially when the antigen of interest is located in the nucleus. Researchers are encouraged to experiment with and optimize the proposed protocols to determine the suitability of **Acid Red 26** for their specific applications.

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References

- 1. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 2. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

- 3. gspchem.com [gspchem.com]
- 4. stainsfile.com [stainsfile.com]
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